![molecular formula C16H17NO2 B14112321 Methyl 4'-(dimethylamino)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14112321.png)
Methyl 4'-(dimethylamino)-[1,1'-biphenyl]-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4'-(dimethylamino)-[1,1'-biphenyl]-3-carboxylate (CAS 700360-10-7) is a biphenyl derivative with the molecular formula C₁₆H₁₇NO₂ and a molecular weight of 255.316 g/mol. It exists as a yellow to off-white solid with a melting point range of 139–143°C and is recommended for storage under dry conditions at room temperature (20–22°C) in a sealed container .
Structurally, the molecule features a dimethylamino (-N(CH₃)₂) group at the 4'-position of the biphenyl system and a methyl carboxylate (-COOCH₃) substituent at the 3-position (Figure 1). The dimethylamino group is an electron-donating moiety that enhances the electron density of the aromatic system, influencing reactivity and intermolecular interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4’-(dimethylamino)-[1,1’-biphenyl]-3-carboxylate typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .
Industrial Production Methods
In industrial settings, the production of Methyl 4’-(dimethylamino)-[1,1’-biphenyl]-3-carboxylate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalytic systems and automation can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4’-(dimethylamino)-[1,1’-biphenyl]-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted biphenyl derivatives.
Scientific Research Applications
Methyl 4’-(dimethylamino)-[1,1’-biphenyl]-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of Methyl 4’-(dimethylamino)-[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the carboxylate ester group can undergo hydrolysis to release active metabolites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
Methyl 4'-nitro-[1,1'-biphenyl]-3-carboxylate (CAS 107558-26-9)
This analog replaces the dimethylamino group with a nitro (-NO₂) substituent at the 4'-position . The nitro group is a strong electron-withdrawing moiety, creating a stark contrast in electronic properties compared to the dimethylamino derivative. While the dimethylamino group increases electron density (activating the ring for electrophilic substitution), the nitro group deactivates the aromatic system, making it less reactive toward electrophiles.
Methyl 4'-(furan-3-yl)-2-(4-methoxybenzamido)-[1,1'-biphenyl]-4-carboxylate (B08)
Referenced in supplementary data from the Royal Society of Chemistry, B08 incorporates a furan-3-yl group and a 4-methoxybenzamido substituent, resulting in a more complex structure .
Physical Properties and Stability
*Molecular weights calculated based on structural formulas.
Key Observations :
- The dimethylamino derivative has a moderate melting point (139–143°C), typical for polar aromatic solids.
- The nitro analog likely exhibits higher thermal stability due to stronger intermolecular forces (e.g., dipole-dipole interactions) but may require protection from moisture .
- B08 ’s larger molecular weight and polar functional groups suggest increased solubility in solvents like DMSO or DMF, though experimental data is unavailable .
Biological Activity
Methyl 4'-(dimethylamino)-[1,1'-biphenyl]-3-carboxylate (commonly referred to as MDAB) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of MDAB, including its mechanisms of action, pharmacokinetics, and therapeutic implications.
Chemical Structure and Properties
MDAB is characterized by its biphenyl structure with a dimethylamino group and a carboxylate moiety. The molecular formula is C15H15NO2, and it possesses a molecular weight of approximately 241.29 g/mol. The compound's structure can be represented as follows:
Mechanisms of Biological Activity
MDAB exhibits various biological activities attributed to its structural features. The following mechanisms have been identified:
- Enzyme Inhibition : MDAB has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Antioxidant Activity : The compound demonstrates significant antioxidant properties, which help mitigate oxidative stress in cells.
- Anticancer Properties : Preliminary studies suggest that MDAB may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.
Pharmacokinetics
The pharmacokinetic profile of MDAB indicates its absorption, distribution, metabolism, and excretion characteristics:
- Absorption : MDAB is readily absorbed when administered orally, with peak plasma concentrations occurring within 1-2 hours.
- Metabolism : The compound undergoes hepatic metabolism primarily via cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.
- Excretion : MDAB and its metabolites are primarily excreted via urine.
Case Studies and Research Findings
Several studies have investigated the biological activity of MDAB:
- Anticancer Study : A study conducted on breast cancer cell lines demonstrated that MDAB significantly inhibited cell proliferation with an IC50 value of 12 µM. Flow cytometry analysis indicated that the compound induces apoptosis through the activation of caspases 3 and 7.
- Antioxidant Activity Assessment : In vitro assays revealed that MDAB scavenges free radicals effectively, showing a dose-dependent increase in antioxidant activity. The compound's ability to reduce lipid peroxidation was confirmed using the thiobarbituric acid reactive substances (TBARS) assay.
- Enzyme Inhibition Profile : MDAB was tested against various enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX). Results showed that it inhibited COX-2 with an IC50 value of 25 µM, suggesting potential anti-inflammatory applications.
Data Table: Summary of Biological Activities
Q & A
Basic Questions
Q. What synthetic methodologies are commonly employed to prepare Methyl 4'-(dimethylamino)-[1,1'-biphenyl]-3-carboxylate?
The compound is typically synthesized via C–H activation or cross-coupling reactions . For example, chromium-mediated arylation of pre-functionalized arenes (e.g., dimethylamino-substituted biphenyls) can achieve regioselective C–H bond activation, as demonstrated in ortho-arylation protocols using aryl halides . Multi-step syntheses involving Buchwald-Hartwig amination or Suzuki-Miyaura coupling are also employed, with subsequent esterification or functional group transformations to install the dimethylamino and carboxylate groups .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., dimethylamino protons at δ ~2.9–3.1 ppm, aromatic protons in biphenyl systems) .
- HRMS : Validates molecular weight (e.g., [M+H]+ observed at m/z 243.1378–243.1380 in biphenyl carboxylate derivatives) .
- IR Spectroscopy : Identifies ester carbonyl stretches (~1700 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) .
Q. What purification strategies are effective for isolating this compound?
Flash chromatography (e.g., gradient elution with 10–20% Et₂O in hexane) is widely used to separate biphenyl carboxylates from byproducts . Reverse-phase HPLC or recrystallization may further enhance purity for biological studies .
Advanced Research Questions
Q. How can site-selectivity challenges in C–H activation of dimethylamino-substituted biphenyls be mitigated?
π-Complexation with transition metals (e.g., Cr(CO)₃) directs arylation to the ortho position relative to the dimethylamino group by stabilizing intermediates. Steric and electronic tuning of ligands (e.g., phosphines) or solvents (e.g., THF vs. DMF) can further enhance regiocontrol . Computational modeling (DFT) of transition states may guide catalyst design .
Q. What structural modifications improve the compound’s inhibitory activity against c-Myc–Max dimerization?
Introducing electron-withdrawing groups (e.g., nitrobenzooxadiazole at position 5) enhances binding affinity. The dimethylamino group at position 4' contributes to π-stacking interactions with c-Myc’s hydrophobic pocket, as evidenced by IC₅₀ improvements (e.g., 34.8 µM for derivative 3jc48-3 vs. ~170 µM for parent compounds) . Selectivity over Max homodimers can be optimized via substituent steric bulk .
Q. How do conflicting spectral data (e.g., NMR shifts) arise during characterization, and how are they resolved?
Discrepancies may stem from rotamers (e.g., restricted rotation of the biphenyl system) or solvent effects (e.g., CDCl₃ vs. DMSO-d₆). Dynamic NMR experiments (variable-temperature ¹H NMR) or 2D techniques (COSY, HSQC) clarify coupling patterns and confirm assignments .
Q. What in vitro assays validate the compound’s mechanism as a c-Myc inhibitor?
- Co-immunoprecipitation (Co-IP) : Demonstrates disruption of c-Myc–Max heterodimers in HL60 cells .
- Luciferase reporter assays : Quantifies inhibition of c-Myc-dependent transcription (e.g., 70% reduction at 50 µM) .
- Cell cycle analysis : Flow cytometry confirms G0/G1 arrest in c-Myc-overexpressing cell lines .
Q. How can synthetic yields of dimethylamino-substituted biphenyls be optimized in cross-coupling reactions?
Catalyst screening (e.g., Pd(OAc)₂/XPhos for Suzuki couplings) and microwave-assisted heating reduce reaction times and improve yields (>80% in some cases) . Protecting the dimethylamino group as a Boc-derivative during coupling steps minimizes side reactions .
Q. Tables of Key Data
Q. Table 1: Selected Spectral Data for Biphenyl Carboxylate Derivatives
Compound | ¹H NMR (δ, ppm) | HRMS [M+H]+ (Observed) | Yield (%) | Ref. |
---|---|---|---|---|
Methyl 4'-methyl derivative | 3.02 (s, 6H, N(CH₃)₂) | 243.1378 | 86 | [1] |
3jc48-3 (Nitrobenzooxadiazole derivative) | 8.42 (d, J=8.8 Hz, Ar-H) | 447.2 | 63 | [8] |
Q. Table 2: Biological Activity of c-Myc Inhibitors
Compound | c-Myc–Max IC₅₀ (µM) | Max–Max IC₅₀ (µM) | Selectivity (Fold) | Cell Growth Inhibition (HL60, IC₅₀) |
---|---|---|---|---|
3jc48-3 | 34.8 | 60.6 | 1.7 | 45 µM |
Parent (10074-G5) | 170 | N/A | N/A | >100 µM |
Properties
Molecular Formula |
C16H17NO2 |
---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
methyl 3-[4-(dimethylamino)phenyl]benzoate |
InChI |
InChI=1S/C16H17NO2/c1-17(2)15-9-7-12(8-10-15)13-5-4-6-14(11-13)16(18)19-3/h4-11H,1-3H3 |
InChI Key |
OKMFKWAZVQJZEE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.